2-(4-(Hydroxymethyl)phenyl)ethanol
Overview
Description
2-(4-(Hydroxymethyl)phenyl)ethanol is an organic compound with the molecular formula C9H12O2 It is a type of aromatic alcohol, characterized by the presence of a hydroxymethyl group attached to a phenyl ring, which is further connected to an ethanol moiety
Mechanism of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-(Hydroxymethyl)phenyl)ethanol . For example, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its targets. Furthermore, individual factors, such as genetic variations, age, and health status, can influence the compound’s pharmacokinetics and its effects on the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(4-(Hydroxymethyl)phenyl)ethanol involves the reduction of 4-(Hydroxymethyl)phenylacetic acid. The reaction is typically carried out using a borane-dimethyl sulfide complex in tetrahydrofuran (THF) under an inert atmosphere. The reaction mixture is cooled to 0°C, and the borane complex is added, causing effervescence. The reaction is maintained at 0°C for three hours, followed by quenching with hydrochloric acid and extraction with ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The product is typically purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Hydroxymethyl)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: 4-(Carboxymethyl)phenylacetic acid or 4-(Formylmethyl)phenylacetic acid.
Reduction: Various alcohol derivatives depending on the reducing agent and conditions.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
2-(4-(Hydroxymethyl)phenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Biphenyl-4-methanol: Similar structure but with an additional phenyl ring.
4-(Hydroxymethyl)benzyl alcohol: Lacks the ethanol moiety but has a similar hydroxymethyl group attached to the phenyl ring.
Uniqueness
2-(4-(Hydroxymethyl)phenyl)ethanol is unique due to the presence of both a hydroxymethyl group and an ethanol moiety, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
2-[4-(hydroxymethyl)phenyl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4,10-11H,5-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYDLFCWCDMSSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCO)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625554 | |
Record name | 2-[4-(Hydroxymethyl)phenyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40625554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4866-85-7 | |
Record name | 2-[4-(Hydroxymethyl)phenyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40625554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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